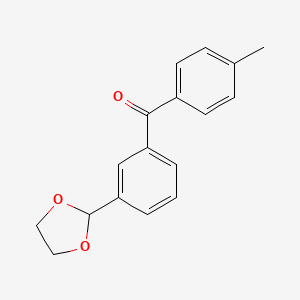

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

Description

Historical Context and Discovery of 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone

The development of this compound emerged from the broader historical progression of benzophenone chemistry, which has its roots in early nineteenth-century organic synthesis. Benzophenone itself was first synthesized in 1834 through the distillation of calcium benzoate, establishing the foundation for diaryl ketone chemistry. The subsequent century witnessed extensive exploration of benzophenone photochemistry, with French workers first reporting its photoreduction with alcohols in 1900, though their initial structural determination was incorrect and later corrected by Ciamician and Silber.

The specific synthesis of this compound represents a more recent advancement in this chemical lineage, appearing in chemical databases and patent literature as researchers sought to develop benzophenone derivatives with enhanced stability and specific reactivity profiles. The compound was catalogued in chemical databases with the Chemical Abstracts Service number 898778-85-3, indicating its formal recognition and characterization within the broader chemical literature. The development of this particular derivative reflects the ongoing interest in functionalizing benzophenone structures with protective groups and substituents that modulate their chemical and photochemical behavior.

The incorporation of the 1,3-dioxolane moiety into the benzophenone framework represents a strategic approach to creating masked aldehyde functionality, as dioxolane rings serve as stable protective groups for carbonyl compounds. This approach aligns with historical developments in protective group chemistry, where researchers have consistently sought methods to temporarily mask reactive functionalities during complex synthetic sequences. The synthesis of 1,3-dioxolane derivatives has been well-established through condensation reactions of ethylene glycol with aldehydes or ketones in the presence of acid catalysts, providing a reliable synthetic pathway for incorporating these protective groups into complex molecular architectures.

Nomenclature and Structural Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature principles, with the formal name being [3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone. This nomenclature reflects the compound's structural organization as a methanone derivative linking two substituted phenyl rings. The compound can also be identified by alternative systematic names including 2-[3-(4-methylbenzoyl)phenyl]-1,3-dioxolane, which emphasizes the dioxolane ring as the primary structural feature.

The compound belongs to multiple overlapping chemical classifications that define its chemical behavior and potential applications. Primarily, it is classified as a benzophenone derivative, placing it within the broader category of diaryl ketones that are characterized by two aromatic rings connected through a carbonyl group. Additionally, the presence of the 1,3-dioxolane ring classifies it as a cyclic acetal, specifically a five-membered oxygen heterocycle with two oxygen atoms at the 1,3-positions. This dual classification as both a ketone and an acetal imparts distinctive reactivity patterns that combine the photochemical properties of benzophenones with the stability and protective characteristics of acetals.

The structural classification extends to its role as an organocatalyst precursor and potential photoinitiator compound. Benzophenone derivatives have been extensively studied for their photochemical properties, particularly their ability to generate reactive intermediates under ultraviolet irradiation. The specific substitution pattern in this compound, with the dioxolane ring positioned meta to the carbonyl group and the methyl group in the para position of the opposing ring, creates a unique electronic environment that influences both its ground-state properties and photochemical behavior.

Basic Molecular Properties and Identification Parameters

The molecular structure of this compound is defined by its molecular formula of C₁₇H₁₆O₃, corresponding to a molecular weight of 268.31 grams per mole. This molecular composition reflects the integration of seventeen carbon atoms, sixteen hydrogen atoms, and three oxygen atoms, with the oxygen atoms distributed between the central carbonyl group and the two oxygen atoms within the dioxolane ring system.

The Simplified Molecular Input Line Entry System notation for this compound is represented as Cc1ccc(cc1)C(=O)c1cccc(c1)C1OCCO1, which provides a linear text representation of the molecular structure that encodes the connectivity between atoms. This notation clearly delineates the methylated benzene ring connected through a carbonyl group to a second benzene ring bearing the dioxolane substituent at the meta position relative to the ketone.

Spectroscopic identification parameters for this compound would be expected to show characteristic signals consistent with its structural features. The compound would display carbonyl stretching frequencies in infrared spectroscopy typical of aromatic ketones, generally appearing in the region around 1650-1670 wavenumbers. Nuclear magnetic resonance spectroscopy would reveal distinct signals for the dioxolane ring protons, the aromatic proton environments, the methyl group, and the bridging proton of the dioxolane ring. Mass spectrometric analysis would show a molecular ion peak at mass-to-charge ratio 268, with characteristic fragmentation patterns reflecting the loss of the dioxolane moiety and formation of benzoyl cation fragments.

The compound's physical properties, while not extensively documented in the available literature, would be expected to reflect its organic nature and molecular weight. As a benzophenone derivative, it would likely exist as a crystalline solid at room temperature, with solubility characteristics favoring organic solvents over aqueous media. The presence of the dioxolane ring may impart some polarity to the molecule, potentially affecting its solubility profile compared to simpler benzophenone derivatives.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its multifaceted chemical properties and potential applications across diverse fields. The compound's primary significance stems from its role as a versatile synthetic intermediate that combines the well-established photochemical properties of benzophenones with the protective group chemistry of dioxolane acetals. This combination creates opportunities for sophisticated synthetic strategies where photochemical activation can be coupled with selective deprotection reactions.

In the realm of photochemistry research, benzophenone derivatives have long been recognized as effective photosensitizers and photoinitiators, with applications extending from fundamental photophysical studies to industrial polymerization processes. The incorporation of the dioxolane moiety into the benzophenone framework provides researchers with a compound that maintains the essential photochemical characteristics while offering additional functional group tolerance and synthetic versatility. Research has demonstrated that benzophenone can function as an effective photosensitizer for energy transfer processes, enabling lower energy light sources to drive photochemical transformations that would otherwise require more energetic irradiation conditions.

The compound's significance extends to materials science applications, particularly in the development of ultraviolet-curing systems and photopolymerization processes. Benzophenone derivatives are widely employed as photoinitiators in ultraviolet-curing applications such as inks, imaging systems, and clear coatings in the printing industry. The specific structural features of this compound may provide enhanced performance characteristics compared to simpler benzophenone photoinitiators, potentially offering improved solubility, reduced volatility, or modified photochemical efficiency.

From a synthetic methodology perspective, the compound represents an important example of protective group strategy implementation in complex molecule synthesis. The dioxolane ring serves as a robust protective group for aldehyde functionality, allowing synthetic chemists to manipulate other parts of the molecule without interference from the carbonyl group. This protection strategy is particularly valuable in multi-step synthetic sequences where aldehydes might undergo unwanted side reactions or interfere with subsequent transformations. The ability to selectively remove the dioxolane protection under mild acidic conditions provides synthetic flexibility that enhances the compound's utility as a building block for more complex molecular architectures.

Properties

IUPAC Name |

[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-12-5-7-13(8-6-12)16(18)14-3-2-4-15(11-14)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEQTSXOQBUVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645045 | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-85-3 | |

| Record name | Methanone, [3-(1,3-dioxolan-2-yl)phenyl](4-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(1,3-Dioxolan-2-yl)phenyl](4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone typically involves the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water from the reaction mixture using a Dean-Stark apparatus .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative catalysts such as zirconium tetrachloride (ZrCl4) can improve the selectivity and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or organolithium compounds.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: NaOCH3 in methanol or organolithium reagents in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and ketals.

Biology: Investigated for its potential as a protective group for carbonyl compounds in biochemical studies.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxolan-2-YL)-4’-methylbenzophenone involves its ability to form stable cyclic acetals and ketals. This stability is due to the presence of the 1,3-dioxolane ring, which provides resistance to hydrolysis and oxidation. The compound can interact with various molecular targets, including enzymes and receptors, through its benzophenone core and dioxolane ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) 4'-(1,3-Dioxolan-2-YL)-2-Methylbenzophenone (CAS: 898759-80-3)

- Structure : Dioxolane at 4'-position, methyl at 2-position.

- Physical Properties :

- Key Differences :

(b) 4-(1,3-Dioxolan-2-YL)-4'-Methylbenzophenone

Functional Group Variants

(a) 3-Methylbenzophenone

- Structure : Lacks the dioxolane group.

- Properties :

- Simpler structure with lower molecular weight (212.25 g/mol).

- Higher volatility compared to dioxolane-containing analogs.

- Reactivity : Absence of the acetal group limits hydrolysis sensitivity but reduces versatility in multi-step syntheses .

(b) 3-(1,3-Dioxolan-2-YL)-4'-Thiomethylbenzophenone (CAS: 898779-12-9)

- Structure : Thiomethyl (-SCH₃) replaces methyl (-CH₃) at 4'.

- Key Differences: The thiomethyl group enhances lipophilicity and resistance to oxidative degradation. Potential applications in medicinal chemistry, where sulfur-containing groups improve bioavailability .

Stability and Reactivity

- The dioxolane group in the target compound enables controlled hydrolysis to regenerate carbonyl groups, a feature exploited in prodrug design .

Biological Activity

3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a dioxolane ring and a benzophenone backbone , which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modifying their activity and leading to various biological effects. This interaction can alter metabolic pathways, influencing cellular functions .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound might also exhibit free radical scavenging capabilities .

Biological Activities

Research indicates that compounds with similar structures have shown various biological activities:

- Antimicrobial Properties : Compounds containing dioxolane rings have been associated with antimicrobial effects. For instance, studies indicate that related compounds can inhibit the growth of certain fungi and bacteria .

- Neuroprotective Effects : Some benzophenone derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antifungal Activity : A study on similar dioxolane-containing compounds demonstrated significant antifungal activity against Fusarium oxysporum, suggesting potential applications in agricultural settings .

- Inhibition of Enzymatic Activity : Research on benzophenone derivatives has revealed their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease models . This inhibition can lead to improved cognitive function in animal models.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for 3-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation :

- Friedel-Crafts Route : React 4-methylbenzophenone with a dioxolane-protected acyl chloride (e.g., 3-(1,3-dioxolan-2-yl)benzoyl chloride) in the presence of a Lewis acid catalyst (AlCl₃ or FeCl₃) under anhydrous conditions .

- Protection-Deprotection Strategy : Protect a diol precursor (e.g., 3,4-dihydroxyacetophenone) with 1,2-ethanediol to form the dioxolane ring, followed by coupling with 4-methylbenzoyl chloride .

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.

Q. How is the compound characterized in academic research?

Methodological Answer: Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of the dioxolane ring and methyl group (δ ~1.3–1.5 ppm for methyl; δ ~4.0–4.5 ppm for dioxolane protons) .

- IR : Detect carbonyl stretch (~1660 cm⁻¹) and dioxolane C-O vibrations (~1080 cm⁻¹).

- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-3 for molecular visualization .

Q. What are the solubility properties, and how do they affect experimental design?

Methodological Answer: The compound is lipophilic , with solubility in dichloromethane, THF, and acetone but limited solubility in water. This necessitates:

- Use of polar aprotic solvents for reactions (e.g., DMF for nucleophilic substitutions).

- Slow crystallization from ethanol/water mixtures to avoid oiling out .

- Compatibility checks with reaction matrices (e.g., avoiding protic solvents in Friedel-Crafts reactions).

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Engineering Controls : Use fume hoods for synthesis and purification steps.

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration.

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

Methodological Answer:

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., InCl₃ vs. AlCl₃) for Friedel-Crafts efficiency .

- Reaction Monitoring : Use TLC (UV-active spots) or in-situ IR to track acyl intermediate formation.

- Purification : Employ size-exclusion chromatography for byproduct removal (e.g., unreacted diol derivatives) .

Q. How to resolve contradictions in spectroscopic data from different synthetic batches?

Methodological Answer:

- Cross-Validation : Compare NMR data with DFT-predicted chemical shifts (Gaussian09, B3LYP/6-31G* basis set).

- HPLC-MS : Identify impurities (e.g., over-acylated byproducts) and adjust reaction stoichiometry .

- Crystallographic Analysis : Resolve regiochemical ambiguities via single-crystal X-ray diffraction .

Q. What computational methods model its electronic structure and reactivity?

Methodological Answer:

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics : Simulate solvent interactions to optimize crystallization conditions.

- Docking Studies : Explore potential binding interactions with biological targets (e.g., cytochrome P450 enzymes).

Q. What role does the dioxolane group play in stability and reactivity?

Methodological Answer:

- Acid Sensitivity : The dioxolane ring hydrolyzes under strong acidic conditions (HCl/THF, 60°C), enabling deprotection strategies .

- Steric Effects : The ring’s rigidity influences regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Thermal Stability : TGA analysis shows decomposition onset at ~220°C, guiding reaction temperature limits.

Q. How to analyze and mitigate byproducts from synthesis?

Methodological Answer:

Q. What are emerging applications in materials science or drug discovery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.